N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that features a furan ring, a pyrazole ring, and a carbohydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of furan-2-carbaldehyde with 3-methyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The double bonds in the compound can be reduced to single bonds.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dione, while reduction of the double bonds can yield saturated derivatives.
Scientific Research Applications
N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The carbohydrazide group can form hydrogen bonds with biological molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyridine-4-carbohydrazide
- N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide is unique due to its combination of a furan ring, a pyrazole ring, and a carbohydrazide group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
Molecular Formula |
C12H12N4O2 |
---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-5-methyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H12N4O2/c1-9-8-11(15-14-9)12(17)16-13-6-2-4-10-5-3-7-18-10/h2-8H,1H3,(H,14,15)(H,16,17)/b4-2+,13-6+ |
InChI Key |
IMEBLYWNJRXAMO-SJBFCETESA-N |
Isomeric SMILES |
CC1=CC(=NN1)C(=O)N/N=C/C=C/C2=CC=CO2 |
Canonical SMILES |
CC1=CC(=NN1)C(=O)NN=CC=CC2=CC=CO2 |
Origin of Product |
United States |
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